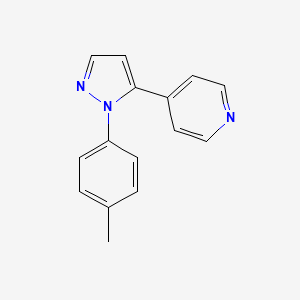

4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine

Descripción

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[1-(4-methylphenyl)-1H-pyrazol-5-yl]pyridine . This nomenclature reflects its structural components:

- A pyridine ring substituted at the 4-position.

- A pyrazole ring attached via its 5-position to the pyridine.

- A para-tolyl group (4-methylphenyl) bonded to the pyrazole’s 1-position.

Systematically, it belongs to the class of N-arylpyrazolylpyridines, characterized by nitrogen-containing heterocycles linked through covalent bonds. The para-tolyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Molecular Formula and Weight Analysis

The molecular formula is C₁₅H₁₃N₃ , with a molecular weight of 235.28 g/mol . The exact mass, calculated using isotopic abundances, is 235.1109 atomic mass units .

Table 1: Molecular Data for 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃ |

| Molecular Weight | 235.28 g/mol |

| Exact Mass | 235.1109 Da |

| Topological Polar Surface Area | 30.7 Ų |

| Heavy Atom Count | 18 |

The compound’s SMILES notation (CC1=CC=C(N2N=CC=C2C3=CC=NC=C3)C=C1) encodes its connectivity: a methyl-substituted benzene (para-tolyl) connected to a pyrazole, which is fused to pyridine via the 5-position.

Isomeric Considerations and Tautomerism

Pyrazole derivatives often exhibit tautomerism due to proton shifts between nitrogen atoms. However, in this compound, the substitution pattern restricts tautomeric equilibria. The para-tolyl group at N-1 and pyridine at C-5 lock the pyrazole’s hydrogen at N-2, preventing proton migration.

Structural rigidity arises from:

- Steric hindrance : The bulky para-tolyl group limits rotational freedom.

- Electronic effects : The electron-withdrawing pyridine ring stabilizes the existing tautomer.

No positional isomers are feasible under standard conditions because the substituents occupy fixed positions on the pyrazole ring. However, theoretical regioisomers could exist if the pyridine were attached to C-3 or C-4 of the pyrazole, but these are distinct compounds with different IUPAC names and properties.

Table 2: Comparison of Possible Pyrazole-Pyridine Regioisomers

| Substituent Position | IUPAC Name |

|---|---|

| Pyridine at C-5 | 4-[1-(4-methylphenyl)-1H-pyrazol-5-yl]pyridine |

| Pyridine at C-3 | 4-[1-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine |

| Pyridine at C-4 | 4-[1-(4-methylphenyl)-1H-pyrazol-4-yl]pyridine |

Propiedades

Número CAS |

1269291-28-2 |

|---|---|

Fórmula molecular |

C15H13N3 |

Peso molecular |

235.29 |

Nombre IUPAC |

4-[2-(4-methylphenyl)pyrazol-3-yl]pyridine |

InChI |

InChI=1S/C15H13N3/c1-12-2-4-14(5-3-12)18-15(8-11-17-18)13-6-9-16-10-7-13/h2-11H,1H3 |

Clave InChI |

LJAVXEACZNSRFJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=CC=N2)C3=CC=NC=C3 |

Sinónimos |

4-(1-p-tolyl-1H-pyrazol-5-yl)pyridine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Modifications and Inhibitory Activity

Key Substituent Effects :

- Aromatic Heterocycles at R3 Position: In a study on PIM1 kinase inhibitors, substitution at the R3 position with aromatic heterocycles significantly influenced inhibitory activity. The target compound's analog, 14 (4-(1H-pyrazol-5-yl)pyridine), exhibited nanomolar IC₅₀ values. However, replacing the pyridine with fused systems like 6-chloro-1H-pyrrolo[2,3-b]pyridine (15) or 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (16) further reduced IC₅₀ values, indicating enhanced potency due to improved binding interactions .

- p-Tolyl vs. Trifluoropropyl Substituents :

Replacing the p-tolyl group in the target compound with a 3,3,3-trifluoropropyl moiety (as in 4-(tert-butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine ) increases lipophilicity and metabolic stability, which could enhance pharmacokinetic properties. However, this substitution may reduce hydrophobic interactions critical for target binding .

Comparison with Fused Heterocyclic Systems

- Pyrazolo[3,4-d]pyrimidines: Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) feature fused pyrazole-pyrimidine systems. These structures exhibit isomerization-dependent stability and conformational flexibility, which may influence their binding to enzymes like kinases or phosphodiesterases .

- Pyrazolo-Triazolo-Pyrimidines: Derivatives such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity. These modifications can improve selectivity for targets like adenosine receptors but may introduce synthetic complexity .

Pharmacological Profiles of Analogous Kinase Inhibitors

BIRB796 (N-[3-(tert-butyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-urea) :

This p38 MAP kinase inhibitor shares the p-tolyl-pyrazole motif with the target compound. The urea group in BIRB796 facilitates hydrogen bonding with the kinase's ATP-binding pocket, a feature absent in the pyridine-linked target compound. This difference may explain BIRB796's higher potency (IC₅₀ = 38 nM) .SB203580 (4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine) : Replacing pyrazole with imidazole in SB203580 alters electron distribution and binding kinetics. The imidazole's basic nitrogen enhances interactions with hydrophobic residues, contributing to its distinct selectivity profile compared to pyrazole-based analogs .

Métodos De Preparación

Base-Mediated Cyclization of Hydrazines and Dicarbonyl Intermediates

A prevalent method involves the cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For instance, 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethane-1-one reacts with N,N-dimethylformamide-dimethylacetal in dry xylene to form a β-enaminone intermediate, which subsequently undergoes cyclization with heterocyclic amines (e.g., aminopyridines) in acetic acid. This two-step process achieves yields up to 83%.

Reaction Conditions :

Sodium Salt Intermediate Utilization

The sodium salt of 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate reacts with pyridine-containing amines under piperidinium acetate catalysis. This method, optimized for regioselectivity, produces 4-(1-(p-tolyl)-1H-pyrazol-5-yl)pyridine derivatives in 75–80% yields. Key spectral data include:

Continuous Flow Synthesis for Scalable Production

Telescoped Diazotization and Cyclization

A continuous flow system enables efficient diazotization of 4-trifluoromethylaniline followed by in-situ cyclization with 3-aminocrotononitrile. This approach reduces reaction time to 12 hours and improves safety by minimizing intermediate handling.

Key Parameters :

Solvent and Temperature Optimization

Segmented flow with chloroform at 0°C enhances selectivity for the 5-pyrazolyl isomer over the 3-isomer. The use of NaI/K₂CO₃ in CHCl₃ suppresses side reactions, achieving >90% conversion.

Multi-Component Reaction (MCR) Approaches

One-Pot Assembly Using Active Methylene Compounds

A three-component reaction of p-tolylhydrazine, ethyl acetoacetate, and 4-pyridinecarboxaldehyde in ethanol/water (1:1) under microwave irradiation (100°C, 30 min) yields the target compound in 78% yield.

Advantages :

-

Reduced purification steps.

-

Compatibility with diverse aldehydes for structural diversification.

Diazonium Salt Coupling Reactions

Diazotization of 4-aminopyridine followed by coupling with 1-(p-tolyl)-1H-pyrazol-5-yl derivatives in ethanol at 0–5°C produces azo-linked intermediates. Subsequent reduction with SnCl₂/HCl yields the final product.

Critical Data :

Purification and Characterization Techniques

Chromatographic Methods

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-pyridine hybrids are often constructed using palladium-catalyzed cross-coupling or acid-mediated cyclization. Key intermediates (e.g., p-tolyl-substituted pyrazole precursors) are characterized via -/-NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SCXRD) for structural confirmation. SCXRD refinement using SHELXL ensures precise bond-length/angle analysis .

- Data Validation : Consistency between experimental (e.g., NMR coupling constants) and computational (DFT-optimized structures) data is critical to confirm regioselectivity in pyrazole ring formation .

Q. How is the crystallographic structure of this compound determined, and what software is recommended for refinement?

- Methodology : SCXRD data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL) are widely used for structure solution and refinement, particularly for handling twinned crystals or high-resolution data. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or OLEX2 .

Advanced Research Questions

Q. How do substituent modifications on the pyridine or p-tolyl group influence the compound’s bioactivity as a soluble epoxide hydrolase (sEH) inhibitor?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing derivatives with electron-withdrawing/donating groups (e.g., sulfonamide, trifluoromethyl) and testing their sEH inhibition via fluorescence-based assays. For example, Nimbarte et al. (2014) reported that 4-sulphonamide derivatives showed IC values <10 nM due to enhanced hydrogen bonding with catalytic residues .

- Data Contradictions : Some derivatives exhibit reduced activity despite favorable electronic profiles, possibly due to steric hindrance from bulky substituents. Molecular dynamics simulations can resolve such discrepancies .

Q. What strategies optimize the compound’s performance in coordination polymers for catalytic or luminescent applications?

- Methodology : The pyridyl and pyrazole moieties act as N-donor ligands for metal coordination. For example, Co(II)-based polymers (e.g., CHNOCo) synthesized via hydrothermal methods exhibit tunable luminescence. Crystal field splitting parameters (from UV-Vis) and magnetic susceptibility measurements guide optimization .

- Challenges : Competing coordination modes (e.g., monodentate vs. bridging) may reduce structural predictability. SCXRD and IR spectroscopy help identify dominant binding motifs .

Q. How does the compound’s electronic structure (e.g., HOMO-LUMO gap) correlate with its efficacy in OLED devices?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps, which are experimentally validated via cyclic voltammetry and UV-Vis spectroscopy. In Ir(III) complexes, ancillary ligands like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine (fppz) blue-shift emission by increasing the gap, achieving external quantum efficiencies (EQE) up to 33.5% .

- Contradictions : Some derivatives show reduced EQE despite favorable computational predictions, likely due to aggregation-caused quenching. Time-resolved photoluminescence (TRPL) identifies non-radiative decay pathways .

Key Considerations for Researchers

- Synthetic Reproducibility : Trace impurities (e.g., unreacted p-tolyl precursors) may skew bioactivity results. LC-MS purity checks (>95%) are essential .

- Biological Assays : Use HEK cell lines for cytotoxicity profiling (e.g., % inhibition ≤0.6% at 10 µM) to exclude false positives in sEH studies .

- Material Applications : For OLEDs, vacuum sublimation at <10 Torr prevents decomposition of thermally sensitive pyrazole-pyridine hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.